molecular formula C11H11N3O3 B8155691 4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline

4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline

Cat. No.: B8155691
M. Wt: 233.22 g/mol
InChI Key: FRSICXAEAHREAL-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline is an organic compound that features a nitro group and an aniline moiety attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline typically involves the nitration of 4-(3,5-Dimethylisoxazol-4-yl)aniline. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring, leading to the formation of corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents, typically in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Major Products

    Reduction: 4-(3,5-Dimethylisoxazol-4-yl)-2-phenylenediamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: 4-(3,5-Dimethylisoxazol-4-yl)-2-nitrobenzaldehyde or 4-(3,5-Dimethylisoxazol-4-yl)-2-nitrobenzoic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied as a potential lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, inducing cytotoxic effects in cancer cells.

Comparison with Similar Compounds

4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline can be compared with other nitroaniline derivatives and isoxazole-containing compounds:

    4-Nitroaniline:

    3,5-Dimethylisoxazole: Lacks the nitroaniline moiety, limiting its biological activity and potential as a pharmaceutical lead compound.

    4-(3,5-Dimethylisoxazol-4-yl)aniline: Similar structure but without the nitro group, resulting in different chemical and biological properties.

Properties

IUPAC Name

4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-6-11(7(2)17-13-6)8-3-4-9(12)10(5-8)14(15)16/h3-5H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSICXAEAHREAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-bromo-2-nitroaniline (1 g, 4.6 mmol) and 3,5-Dimethylisoxazole-4-boronic acid pinacol ester (2 g, 9.2 mmol) was added to a solvent mixture of 1,2-dimethoxymethane (12 ml) and water (6 ml). To the above mixture were added PEPPSI-Ipr (312 mg, 0.46 mmol) and CsCO3 (4.5 g, 13.8 mmol). The reaction mixture was heated at 120° C. for 30 min. The reaction mixture was then diluted with EtOAc (100 ml), washed with bring (50 ml×2). The organic solvent was evaporated and the residue was dissolved in DCM and purified with flash column chromatography (50% EtOAc/Hexane) to afford 4-(3,5-dimethylisoxazol-4-yl)-2-nitroaniline.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
1,2-dimethoxymethane
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
CsCO3
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 4-bromo-2-nitro-phenylamine (150 g, 0.691 mol, 1.0 eq) and 3,5-dimethylisoxazole-4-boronic acid pinacol ester (169 g, 0.725 mol, 1.05 eq) in 1,2-dimethoxyethane (1.5 L) and water (700 mL) were added PdCl2(dppf) (56 g, 69 mmol, 0.1 eq) and K2CO3 (190 g, 1.38 mol, 2.0 eq). The reaction mixture was heated at 95° C. overnight. The reaction mixture was diluted with EtOAc (3 L), washed with brine (2×500 mL). The organic solvent was evaporated and the residue was purified with flash chromatography on silica (PE/EA=10:1-1:1) to give 150 g 4-(3,5-dimethylisoxazol-4-yl)-2-nitroaniline as a red solid.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
169 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step Two
Name
Quantity
190 g
Type
reactant
Reaction Step Three
Quantity
56 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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